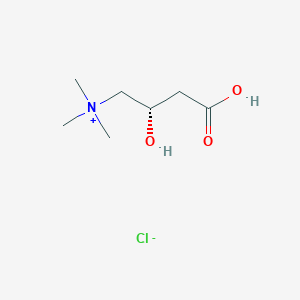

D-Carnitine hydrochloride

Description

Properties

CAS No. |

10017-44-4 |

|---|---|

Molecular Formula |

C7H16ClNO3 |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Other CAS No. |

10017-44-4 |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of D-Carnitine hydrochloride.

Introduction: D-Carnitine hydrochloride is the hydrochloride salt of D-Carnitine, the dextrorotatory stereoisomer of carnitine. While its counterpart, L-Carnitine, plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation, D-Carnitine is generally considered biologically inactive. However, its presence as an impurity or as a component in racemic mixtures (DL-Carnitine) necessitates a thorough understanding of its physical and chemical properties for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the key physicochemical characteristics and analytical methodologies for this compound.

Molecular Structure and Identification

This compound is a quaternary ammonium compound. The presence of a chiral center at the β-carbon results in two stereoisomers: L-Carnitine and D-Carnitine. The hydrochloride salt form enhances its stability and solubility.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | (R)-3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium chloride | |

| Synonyms | D-Carnitine HCl | [1] |

| Molecular Formula | C₇H₁₆ClNO₃ | [2][3] |

| Molecular Weight | 197.66 g/mol | [2][3] |

| CAS Number | 461-05-2 (for DL-Carnitine HCl) | [2][3][4] |

| PubChem CID | 5970 |[5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and analysis.

Table 2: Core Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline solid or powder.[5] | [2][5] |

| Melting Point | 197-199 °C (decomposes).[2] | [2][6] |

| Solubility | Highly soluble in water.[5] Soluble in methanol.[6] Sparingly soluble in ethanol.[2] Insoluble in acetone and diethyl ether.[6] | [2][5][6] |

| pH | 1.8-2.5 (100g/L in H₂O).[2] | [2] |

| Stability | Stable under normal conditions.[4][6] It is hygroscopic and sensitive to moisture.[2][4] | [2][4][6] |

| Optical Rotation | Specific rotation values distinguish it from the L-isomer. The racemic (DL) mixture has a specific rotation of -0.2 to +0.2°.[2] |[2] |

Expert Insights: Causality Behind Properties

-

High Water Solubility: The presence of the quaternary ammonium group, hydroxyl group, and the carboxyl group, combined with its salt form, makes this compound highly polar and thus readily soluble in water.

-

Hygroscopicity: The polar functional groups readily attract and absorb water molecules from the atmosphere, making the compound hygroscopic. This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain sample integrity.[4]

-

Melting Point: The ionic nature of the hydrochloride salt contributes to a relatively high melting point, which is accompanied by decomposition.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum provides information on the different proton environments, while ¹³C NMR identifies the carbon skeleton.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-N stretches.[5]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation, identification, and quantification of D-Carnitine. Due to the lack of a strong chromophore, derivatization is often required for UV detection.

Expert Insights: Experimental Choices in HPLC

The choice of HPLC method depends on the analytical goal. For chiral separation of D- and L-carnitine, a chiral column or pre-column derivatization with a chiral reagent is necessary. For routine quantification, reversed-phase HPLC with a suitable derivatizing agent to enhance UV absorbance is a robust approach.[9][10][11]

Experimental Protocols

This protocol outlines a standard method for determining the solubility of this compound in water.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method such as HPLC.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Logical workflow for HPLC-based purity and impurity analysis.

Safety, Handling, and Storage

-

Safety: this compound may cause skin and serious eye irritation, as well as respiratory irritation. [4][12]It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [4]* Handling: Avoid dust formation during handling. [4]In case of contact with skin or eyes, rinse immediately with plenty of water. [6]* Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere. [4][6][13]Recommended storage temperatures are often between 10°C and 25°C. [3]

Conclusion

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its proper handling, analysis, and for ensuring the quality and safety of products containing carnitine. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and quality control. The distinct physicochemical properties and the need for specific analytical techniques to differentiate it from its L-isomer underscore the importance of rigorous characterization.

References

- Comber, R. N., & Brouillette, W. J. (1985). an efficient synthesis of d,l-carnitine hydrochloride.

-

SIELC Technologies. (n.d.). Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

ScienceLab.com. (2005, October 9). Material Safety Data Sheet - DL-Carnitine HCl MSDS. Retrieved from [Link]

-

Taylor & Francis Online. (1985). AN EFFICIENT SYNTHESIS OF D,L-CARNITINE HYDROCHLORIDE via THE ACYLATION OF AN α-AMINOKETONE. Retrieved from [Link]

-

SpectraBase. (n.d.). DL-carnitine hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Carl ROTH. (2025, February 19). Safety Data Sheet: L-Carnitine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Carnitine. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1952). Improved Synthesis of DL-Carnitine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). A Preparation Method Of High Purity L Carnitine.

- Google Patents. (n.d.). WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride.

-

DrugBank. (n.d.). Dl-Carnitine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Journal of the Chinese Chemical Society. (2006). Simultaneous Determination of Free and Total Carnitine in Human Serum by HPLC with UV Detection. Retrieved from [Link]

-

PubChem. (n.d.). Carnitine Chloride. Retrieved from [Link]

-

Scirp.org. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

PubMed Central. (2014). Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. Retrieved from [Link]

-

PubChem. (n.d.). DL-Carnitine. Retrieved from [Link]

-

Scirp.org. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Retrieved from [Link]

-

SCIRP. (n.d.). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

SAR Publication. (2021). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. Retrieved from [Link]

Sources

- 1. Dl-Carnitine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. DL-Carnitine hydrochloride | 461-05-2 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. fishersci.com [fishersci.com]

- 5. guidechem.com [guidechem.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. DL-Carnitine hydrochloride(461-05-2) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. scirp.org [scirp.org]

- 10. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to D-Carnitine Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of D-Carnitine hydrochloride, focusing on its chemical identity, biological implications, and analytical quantification. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this specific stereoisomer of carnitine.

Core Chemical Identity

This compound is the hydrochloride salt of the D-enantiomer of carnitine. While structurally similar to its biologically active counterpart, L-Carnitine, the stereochemistry of D-Carnitine renders it biologically inactive.

| Property | Value | Source |

| CAS Number | 10017-44-4 | [1] |

| Molecular Formula | C₇H₁₆ClNO₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1][2][3][4] |

| IUPAC Name | (2S)-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Synonyms | (+)-Carnitine hydrochloride, (S)-Carnitine hydrochloride | [1] |

The Biological Significance of Stereoisomerism: D- vs. L-Carnitine

L-Carnitine plays a crucial role in cellular energy metabolism. It is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[2] The body can synthesize L-Carnitine from the amino acids lysine and methionine.[5]

In stark contrast, D-Carnitine is biologically inactive.[2] More critically, it can act as a competitive inhibitor of L-Carnitine.[2] By competing for the same transport proteins and enzymes, D-Carnitine can impede the proper metabolic functions of L-Carnitine, potentially leading to a deficiency of the latter.[2] This antagonistic relationship underscores the importance of enantiomeric purity in carnitine supplements and pharmaceutical preparations. The administration of D-Carnitine has been associated with adverse effects, including the induction of lipotoxicity, hepatic inflammation, oxidative stress, and apoptosis in animal studies.[6][7]

Caption: Contrasting biological roles of L- and D-Carnitine.

Synthesis of this compound

The synthesis of carnitine hydrochloride is often reported for the racemic mixture (DL-Carnitine). One common approach involves starting from epichlorohydrin to produce 4-chloro-3-hydroxybutyronitrile, which is then converted to the corresponding alkyl ester.[8] Stereoselective enzymatic hydrolysis can be employed to resolve the racemic mixture and isolate the desired enantiomer.[8] For the specific synthesis of D-Carnitine, a similar pathway would be followed, with the key step being the isolation of the (S)-enantiomer of a suitable precursor.

A generalized synthetic workflow is outlined below:

Caption: Generalized synthetic pathway for carnitine enantiomers.

Analytical Quantification of this compound

The determination of D-Carnitine content, particularly as an impurity in L-Carnitine preparations, is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose.

Experimental Protocol: Chiral HPLC Method for D-Carnitine Determination

This protocol outlines a validated HPLC method for the quantification of D-Carnitine in Levocarnitine (L-Carnitine) samples. This method involves pre-column derivatization to enable sensitive and specific detection.

Objective: To determine the percentage of D-Carnitine in an L-Carnitine sample.

Materials:

-

D-Carnitine reference standard

-

L-Carnitine sample

-

Derivatizing agent: (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)

-

HPLC grade acetonitrile, tetrahydrofuran (THF), and water

-

pH 2.60 buffer

-

HPLC system with a UV or fluorescence detector

-

Analytical column (e.g., C18)

Procedure:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the D-Carnitine reference standard and the L-Carnitine sample in a suitable diluent to achieve a known concentration.

-

-

Derivatization:

-

To a specific volume of the standard and sample solutions, add the derivatizing agent, (+)-FLEC.

-

The reaction will form diastereomers of D- and L-Carnitine.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of pH 2.60 buffer, acetonitrile, and THF (e.g., 850:90:60 v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column: A suitable C18 column.

-

Detection: UV detection at 244 nm or fluorescence detection (excitation at 260 nm, emission at 310 nm).[9][10]

-

Injection Volume: A consistent volume (e.g., 20 µL).

-

Run Time: Sufficient to allow for the elution of both diastereomers (e.g., 65 minutes).[9]

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized D- and L-Carnitine based on the retention time of the D-Carnitine standard.

-

Calculate the amount of D-Carnitine in the L-Carnitine sample by comparing the peak area of the D-Carnitine diastereomer in the sample to that of the standard.

-

This method has been shown to be linear, accurate, and precise for the quantification of D-Carnitine.[9]

Caption: Workflow for quantifying D-Carnitine via HPLC.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The substance should be used in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water.

Conclusion

This compound, while chemically an isomer of the vital nutrient L-Carnitine, is biologically inactive and can act as an antagonist to its counterpart. For researchers and professionals in drug development and nutritional science, a clear understanding of the distinct properties and potential negative biological effects of the D-enantiomer is paramount. The use of validated analytical methods, such as the HPLC protocol detailed in this guide, is essential for ensuring the purity and safety of L-Carnitine containing products.

References

-

Linus Pauling Institute. L-Carnitine. [Link]

-

PubChem. Carnitine Chloride. [Link]

-

Medical News Today. L-Carnitine: Benefits, side effects, and dosage. [Link]

-

DrugBank. Dl-Carnitine Hydrochloride. [Link]

-

Taylor & Francis Online. AN EFFICIENT SYNTHESIS OF D,L-CARNITINE HYDROCHLORIDE via THE ACYLATION OF AN α-AMINOKETONE. [Link]

-

PubMed. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. [Link]

-

ResearchGate. Functional differences between L- and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapiamodel | Request PDF. [Link]

-

ACS Publications. Improved Synthesis of DL-Carnitine Hydrochloride. [Link]

-

Cambridge University Press. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. [Link]

-

Chem-Impex. L-Carnitine hydrochloride. [Link]

- Google Patents. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride.

-

PubChem. DL-Carnitine. [Link]

-

Scientific Research Publishing. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. [Link]

-

PubMed Central. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. [Link]

-

ROAR. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. [Link]

Sources

- 1. DL-Carnitine hydrochloride | 461-05-2 [chemicalbook.com]

- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]

- 9. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]

- 10. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. [roar.hep-bejune.ch]

Biosynthesis pathway of D-Carnitine from lysine.

An In-depth Technical Guide to the Biosynthesis of Carnitine from Lysine

Abstract

Carnitine is a vital quaternary ammonium compound indispensable for mitochondrial fatty acid β-oxidation. It exists as two stereoisomers, L-carnitine and D-carnitine; however, only the L-isomer is biologically active. The D-isomer is inactive and can act as a competitive inhibitor, making stereospecificity a critical factor in both biological systems and pharmaceutical applications. Endogenous biosynthesis, an elegant and conserved pathway originating from the essential amino acid lysine, exclusively yields L-carnitine. This guide provides a comprehensive exploration of this natural biosynthetic pathway, detailing the enzymatic steps, intermediates, and regulatory aspects. Furthermore, it contrasts the natural pathway with biotechnological production strategies, where the conversion of D-carnitine to L-carnitine is a relevant industrial process. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding carnitine metabolism.

Introduction: The Criticality of Stereoisomerism in Carnitine Function

Carnitine's primary role is to act as a shuttle for long-chain fatty acids, transporting them from the cytosol into the mitochondrial matrix for energy production via β-oxidation[1][2]. While chemically similar, the two stereoisomers of carnitine have vastly different biological effects.

-

L-Carnitine: This is the naturally occurring, biologically active form synthesized in mammals and other eukaryotes[3]. It is recognized by the enzymes of the fatty acid transport system.

-

D-Carnitine: This isomer is not produced through endogenous biosynthesis and is considered biologically inactive[4]. More significantly, it can act as a competitive antagonist to L-carnitine, potentially depleting tissues of the active isomer and impairing fatty acid metabolism[5].

Therefore, any discussion of carnitine biosynthesis from natural precursors like lysine is fundamentally a discussion of the L-carnitine pathway . The presence of D-carnitine in pharmaceutical preparations is considered an impurity, necessitating stringent quality control. However, in the realm of industrial biotechnology, D-carnitine, often a byproduct of chemical synthesis, can serve as a substrate for microbial enzymes that convert it into the desired L-isomer[6][7].

The Endogenous Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade to L-Carnitine

The synthesis of L-carnitine is a multi-step process that occurs across several cellular compartments and requires the concerted action of four key enzymes. The carbon backbone of carnitine is derived from lysine, while the three methyl groups are donated by methionine via the universal methyl donor, S-adenosyl-L-methionine (SAM)[1][8][9]. This pathway is primarily active in the liver, kidneys, and brain[4].

Step 1: Formation of ε-N-Trimethyllysine (TML)

The pathway does not begin with free lysine but rather with lysine residues that are already incorporated into proteins (e.g., histones, myosin, calmodulin). Specific protein lysine methyltransferases catalyze the transfer of three methyl groups from SAM to the ε-amino group of these lysine residues. The resulting ε-N-trimethyllysine (TML) is then released in its free form through normal protein degradation (proteolysis)[10][11][12][13]. This initial step is crucial as it dictates the pool of substrate available for the rest of the pathway.

Step 2: Hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML)

Free TML is transported into the mitochondria, where the first dedicated enzyme of the pathway, ε-N-trimethyllysine hydroxylase (TMLH) , also known as trimethyllysine dioxygenase (TMLD), acts upon it[13].

-

Enzyme: ε-N-trimethyllysine hydroxylase (EC 1.14.11.8)

-

Reaction: TML is hydroxylated at the 3-position to form 3-hydroxy-Nε-trimethyllysine (HTML).

-

Cofactors: This reaction is dependent on Fe(II), molecular oxygen (O₂), and α-ketoglutarate, with ascorbate (Vitamin C) required to maintain the iron in its reduced ferrous state[3][13][14].

-

Significance: This hydroxylation prepares the molecule for the subsequent cleavage step.

Step 3: Aldolytic Cleavage of HTML

The HTML formed in the mitochondria is transported to the cytosol for the next reaction, which is catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA) [3][15].

-

Enzyme: 3-hydroxy-Nε-trimethyllysine aldolase (EC 4.1.2.x)

-

Reaction: HTML is cleaved into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.

-

Cofactor: This reaction requires pyridoxal 5'-phosphate (PLP), a derivative of Vitamin B6[15][16].

-

Significance: This step effectively shortens the carbon chain, yielding the direct precursor to the butyrate backbone of carnitine.

Step 4: Dehydrogenation of TMABA to γ-Butyrobetaine (γ-BB)

The aldehyde produced in the previous step, TMABA, is oxidized by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH) [3][10].

-

Enzyme: 4-N-trimethylaminobutyraldehyde dehydrogenase (EC 1.2.1.47)

-

Reaction: TMABA is oxidized to form γ-butyrobetaine (γ-BB).

-

Cofactor: This dehydrogenation uses nicotinamide adenine dinucleotide (NAD+) as an oxidizing agent, which is reduced to NADH[17].

-

Significance: This creates the immediate, non-hydroxylated precursor to L-carnitine.

Step 5: Stereospecific Hydroxylation of γ-Butyrobetaine

The final and rate-limiting step is the stereospecific hydroxylation of γ-butyrobetaine, which occurs in the cytosol. This is the critical reaction that ensures the exclusive production of the L-isomer[3][4].

-

Enzyme: γ-butyrobetaine hydroxylase (γ-BBH), also known as γ-butyrobetaine dioxygenase (BBD or BBOX) (EC 1.14.11.1).

-

Reaction: γ-BB is hydroxylated at the β-position (carbon 3) to yield L-carnitine.

-

Cofactors: Like TMLH, this enzyme requires Fe(II), O₂, α-ketoglutarate, and ascorbate[3].

-

Significance: The active site of γ-BBH is structured to specifically create the L-(R)- stereoisomer, making this the key enantioselective step in the entire pathway.

Visualization of the L-Carnitine Biosynthesis Pathway

Caption: The endogenous L-carnitine biosynthesis pathway from protein-bound lysine.

Tissue-Specific Synthesis and Inter-organ Cooperation

Not all tissues possess the complete enzymatic machinery for L-carnitine synthesis. The final enzyme, γ-BBH, is primarily expressed in the liver, kidney, and brain. Skeletal and cardiac muscle, the tissues with the highest carnitine requirement, lack γ-BBH[10][18].

This necessitates an inter-organ metabolic pathway:

-

Muscle tissue is a major source of TML from protein degradation[12].

-

Tissues like muscle can convert TML into γ-butyrobetaine.

-

γ-butyrobetaine is then released into the bloodstream and transported to the liver and kidneys.

-

In the liver and kidneys, γ-BBH hydroxylates γ-butyrobetaine to L-carnitine[18].

-

The newly synthesized L-carnitine is released back into circulation for uptake by other tissues, such as muscle and heart, via the OCTN2 transporter[18].

Biotechnological Production: The Industrial Relevance of D-Carnitine

While endogenous synthesis is highly efficient, industrial production of L-carnitine for supplements and pharmaceuticals often relies on chemical synthesis or biotechnology. Chemical synthesis typically results in a racemic mixture of D,L-carnitine[5][19]. Since D-carnitine is undesirable, this necessitates a resolution step or, more efficiently, a biotechnological conversion.

Several microorganisms, such as Escherichia coli and Proteus sp., possess enzymes capable of metabolizing carnitine isomers[6][7]. These biotransformation processes are advantageous as they are highly stereoselective and environmentally friendly[5][20]. A common strategy involves the conversion of D-carnitine to L-carnitine.

Example Workflow: Microbial Conversion of D-Carnitine

This process often involves two key enzymes:

-

D-carnitine dehydratase: Converts D-carnitine to crotonobetaine.

-

L-carnitine dehydratase (acting as a hydratase): Converts crotonobetaine to L-carnitine.

Some bacteria also possess a carnitine racemase , which can directly interconvert the D- and L-isomers[7].

Caption: Simplified workflow for the biotechnological production of L-carnitine.

Key Experimental Protocols and Methodologies

For researchers investigating carnitine metabolism or developing related pharmaceuticals, robust analytical methods are essential.

Table 1: Comparison of Analytical Techniques for Carnitine Analysis

| Method | Principle | Application | Advantages | Limitations |

| HPLC with Chiral Derivatization | D- and L-isomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard reversed-phase column. | Enantiomeric purity testing, quality control of L-carnitine products. | High sensitivity and resolution, robust and reproducible. | Requires a derivatization step, which adds complexity. |

| Enzymatic Assay | Coupled enzyme reactions lead to a colorimetric or fluorometric signal proportional to the L-carnitine concentration. | Quantification of L-carnitine in biological samples (serum, tissue). | High specificity for L-carnitine, relatively simple procedure. | Does not distinguish D-carnitine; total carnitine requires hydrolysis. |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | Metabolomics, quantification of carnitine and acylcarnitines in complex biological matrices. | High sensitivity and specificity, can measure multiple analytes simultaneously. | Requires expensive instrumentation and specialized expertise. |

Protocol 1: Assay for γ-Butyrobetaine Hydroxylase (γ-BBH) Activity in Tissue Homogenates

This protocol provides a framework for measuring the activity of the final, rate-limiting enzyme in L-carnitine biosynthesis. The principle is to incubate a tissue homogenate with the substrate (γ-butyrobetaine) and necessary cofactors, and then quantify the L-carnitine produced.

A. Materials

-

Tissue sample (e.g., mouse liver)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrate: γ-butyrobetaine (γ-BB) solution (100 mM)

-

Cofactors: L-ascorbic acid (100 mM), α-ketoglutaric acid (100 mM), Ferrous sulfate (FeSO₄) (10 mM)

-

Reaction stopping solution: Perchloric acid (1 M)

-

L-Carnitine Assay Kit (e.g., Sigma-Aldrich MAK063 or similar)[21] for quantification.

B. Procedure

-

Tissue Homogenization: Homogenize the fresh or frozen tissue (~100 mg) in 1 mL of ice-cold Homogenization Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction) and determine its protein concentration (e.g., via Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume:

-

100 µL Reaction Buffer

-

10 µL tissue supernatant (adjust volume based on protein concentration)

-

20 µL L-ascorbic acid (final conc. 10 mM)

-

10 µL α-ketoglutaric acid (final conc. 5 mM)

-

10 µL FeSO₄ (final conc. 0.5 mM)

-

Add water to bring the volume to 180 µL.

-

-

Control Reactions: Prepare a "no substrate" control (replace γ-BB with water) and a "time zero" control (stop reaction immediately after adding substrate).

-

Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding 20 µL of the γ-BB solution (final conc. 10 mM).

-

Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding 20 µL of 1 M perchloric acid. Vortex and place on ice for 10 minutes.

-

Neutralization & Quantification: Centrifuge at 14,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube and neutralize with a potassium carbonate solution. Quantify the L-carnitine produced using a commercial enzymatic assay kit, following the manufacturer's instructions[21].

-

Calculate Activity: Express enzyme activity as pmol or nmol of L-carnitine produced per minute per mg of protein.

Protocol 2: Quantification of D-Carnitine Impurity in L-Carnitine API by HPLC with Chiral Derivatization

This method is critical for pharmaceutical quality control to ensure the enantiomeric purity of L-carnitine Active Pharmaceutical Ingredient (API). It is based on the principle of derivatizing the carnitine enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column[22][23].

A. Materials

-

L-Carnitine sample

-

D-Carnitine reference standard

-

Chiral derivatizing reagent: e.g., (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)[22] or L-alanine-β-naphthylamide with a coupling agent[23].

-

HPLC system with UV or Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Water/Buffer mixture (specific composition must be optimized)

-

Reaction buffer (e.g., borate buffer, pH 8.5)

B. Procedure

-

Standard & Sample Preparation:

-

Prepare a stock solution of the L-Carnitine sample (~5 mg/mL in water).

-

Prepare a stock solution of the D-Carnitine reference standard (~50 µg/mL in water).

-

Create a spiked sample by adding a known amount of D-Carnitine standard to the L-Carnitine sample to verify peak identification and separation.

-

-

Derivatization Reaction:

-

In a vial, mix an aliquot of the sample (or standard) solution with the reaction buffer.

-

Add the derivatizing reagent (e.g., (+)-FLEC dissolved in acetone).

-

Vortex and allow the reaction to proceed at room temperature for a specified time (e.g., 10-30 minutes). The reaction should be optimized for completeness.

-

Quench the reaction if necessary (e.g., by adding a primary amine like glycine).

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer). The exact ratio should be optimized to achieve a resolution (Rs) > 1.5 between the two diastereomer peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence (e.g., Ex: 260 nm, Em: 310 nm for FLEC derivatives)[22] or UV (e.g., 254 nm)[23].

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the L-carnitine derivative and the D-carnitine derivative based on the retention times of the standards.

-

Calculate the percentage of D-carnitine impurity in the L-carnitine sample using the peak areas: % D-Carnitine = (Area of D-peak / (Area of D-peak + Area of L-peak)) x 100

-

Conclusion

The biosynthesis of carnitine from lysine is a highly regulated and stereospecific pathway that exclusively produces the biologically essential L-isomer. A thorough understanding of this multi-enzyme cascade, which spans different cellular compartments and organs, is fundamental for research in metabolism, nutrition, and disease. For professionals in drug development, the focus shifts to the analytical challenge of ensuring enantiomeric purity. While D-carnitine is absent from natural biosynthesis, its role as a potential contaminant in chemical synthesis and as a valuable substrate in biotechnological manufacturing highlights the dual nature of this molecule in science and industry. The methodologies presented herein provide a foundation for both elucidating the biological pathway and ensuring the quality and safety of L-carnitine as a therapeutic agent.

References

-

ResearchGate. (n.d.). Biosynthesis of L-Carnitine from lysine. [Link]

-

Pflipsen, M., & Sharma, S. (2021). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. NIH National Library of Medicine. [Link]

-

Linus Pauling Institute. (n.d.). L-Carnitine. [Link]

-

Creative Biolabs. (n.d.). Lysine Metabolism: Pathways, Regulation, and Biological Significance. [Link]

-

Wang, W., et al. (2023). Integrative physiology of lysine metabolites. [Link]

-

Ringseis, R., et al. (2008). A moderate excess of dietary lysine lowers plasma and tissue carnitine concentrations in pigs. British Journal of Nutrition. [Link]

-

Naidu, M. N., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. [Link]

-

Eichner, D., et al. (2000). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. PubMed. [Link]

-

Zhang, Y., et al. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]

-

YAIR. (n.d.). STUDIES ON TWO ENZYMES IN THE CARNITINE BIOSYNTHETIC PATHWAY: 6-N-TRIMETHYL-L-LYSINE HYDROXYLASE AND SERINE TRANSHYDROXYMETHYLASE. [Link]

-

Kugler, J., et al. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. PubMed Central. [Link]

-

Naidu, M. N., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. [Link]

-

ResearchGate. (n.d.). Enzymology of the Carnitine Biosynthesis Pathway. [Link]

-

Bernal, V., et al. (2007). Production of L-carnitine by secondary metabolism of bacteria. PubMed Central. [Link]

-

Bernal, V., et al. (2007). Production of L-carnitine by secondary metabolism of bacteria. ResearchGate. [Link]

-

Purwadini, R. A., & Lusiani, C. E. (2022). literature study of l-carnitine preparation methods for 1000 tons of annual production. [Link]

-

Kugler, J., et al. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Rebouche, C. J., & Broquist, H. P. (1976). Carnitine biosynthesis in Neurospora crassa: enzymatic conversion of lysine to epsilon-N-trimethyllysine. PubMed Central. [Link]

-

Kagawa, M., et al. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. PubMed. [Link]

-

JJ Medicine. (2018). Carnitine Biosynthesis Pathway. YouTube. [Link]

-

Wikipedia. (n.d.). Carnitine biosynthesis. [Link]

-

ResearchGate. (n.d.). The enzymes of the carnitine biosynthesis pathway and their contribution to cellular carnitine homeostasis. [Link]

-

van der Velden, N. S., et al. (2022). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. PubMed Central. [Link]

-

Horne, D. W., & Broquist, H. P. (1973). Biosynthesis of carnitine and 4-N-trimethylaminobutyrate from lysine. PubMed. [Link]

-

Keller, J., et al. (2012). Biosynthesis of the Essential Fatty Acid Oxidation Cofactor Carnitine Is Stimulated in Heart and Liver after a Single Bout of Exercise in Mice. NIH National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Carnitine biosynthesis pathway. Picture adapted from Vaz and Wanders.... [Link]

-

ResearchGate. (n.d.). 6 Steps in carnitine biosynthesis. In order to form L-carnitine from.... [Link]

-

Strijbis, K., Vaz, F. M., & Distel, B. (2010). Enzymology of the carnitine biosynthesis pathway. IUBMB Life. [Link]

Sources

- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli [frontiersin.org]

- 6. Production of L-carnitine by secondary metabolism of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 9. Biosynthesis of carnitine and 4-N-trimethylaminobutyrate from lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. A moderate excess of dietary lysine lowers plasma and tissue carnitine concentrations in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.yu.edu [repository.yu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]

- 18. Biosynthesis of the Essential Fatty Acid Oxidation Cofactor Carnitine Is Stimulated in Heart and Liver after a Single Bout of Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomer Differences Between D-Carnitine and L-Carnitine

Preamble: The Imperative of Chirality in Biological Systems

In the intricate landscape of biochemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological and pharmacological effects. One of the most classic and critical examples of this principle is found in the amino acid derivative carnitine. While L-Carnitine is an essential metabolite, its enantiomer, D-Carnitine, is not only biologically inactive but can be detrimental. This guide provides a detailed technical exploration of the core stereoisomer differences, elucidating the biochemical mechanisms, physiological consequences, and analytical methodologies pertinent to researchers, scientists, and drug development professionals.

Part 1: L-Carnitine: The Biologically Indispensable Isomer

L-Carnitine (L-β-hydroxy-γ-N,N,N-trimethylaminobutyric acid) is the naturally occurring, biologically active form of carnitine.[1][2] Synthesized endogenously from the essential amino acids lysine and methionine, its primary and most well-documented role is to serve as the linchpin in the metabolism of long-chain fatty acids, the body's main energy reserve.[3][4]

The L-Carnitine Shuttle: A Molecular Conveyor for Cellular Energy

The inner mitochondrial membrane is impermeable to long-chain fatty acids, which must be oxidized within the mitochondrial matrix to produce ATP. L-Carnitine facilitates their transport via a specialized mechanism known as the carnitine shuttle.

Causality of the Experimental Model: The necessity of this shuttle is rooted in the physicochemical properties of fatty acyl-CoAs and the mitochondrial membranes. The CoA moiety is too large and polar to passively diffuse across the lipid bilayer of the inner mitochondrial membrane. The carnitine shuttle is the evolutionary solution to this transport problem, ensuring that fatty acids can be efficiently delivered to the site of β-oxidation.

The process involves three key enzymatic and transport steps:

-

CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of the fatty acyl group from coenzyme A (CoA) to the hydroxyl group of L-Carnitine, forming acyl-L-carnitine.[5][6]

-

CACT (Carnitine-Acylcarnitine Translocase): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acyl-L-carnitine into the matrix in exchange for a molecule of free L-Carnitine moving out.[5][6]

-

CPT2 (Carnitine Palmitoyltransferase II): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the fatty acyl group from acyl-L-carnitine back to CoA, regenerating fatty acyl-CoA for β-oxidation and freeing L-Carnitine to be shuttled back to the cytosol.[5][6]

This elegant, self-validating system ensures a continuous supply of fatty acids for energy production while recycling the L-Carnitine carrier.

Caption: The L-Carnitine shuttle mechanism for fatty acid transport.

Broader Physiological Roles of L-Carnitine

Beyond its primary transport function, L-Carnitine is crucial for overall metabolic flexibility and cellular health:

-

Modulation of the Acetyl-CoA/CoA Ratio: During high-intensity exercise, rapid glycolysis produces large amounts of acetyl-CoA. L-Carnitine can buffer excess acetyl groups by forming acetyl-L-carnitine, which frees up coenzyme A (CoA) to allow the pyruvate dehydrogenase complex (PDC) to remain active.[4][7]

-

Removal of Toxic Acyl Groups: L-Carnitine binds to and facilitates the removal of acyl groups that accumulate to toxic levels in certain metabolic diseases, preventing mitochondrial dysfunction.[4]

-

Antioxidant Properties: Studies have shown that L-Carnitine can act as a free radical scavenger, protecting cells from oxidative damage.[2][5]

Part 2: D-Carnitine: The Antagonistic Stereoisomer

D-Carnitine, the optical isomer of L-Carnitine, is not synthesized by the body and has no biological activity.[1][2] Crucially, its administration is not merely benign but actively detrimental, acting as a metabolic antagonist to L-Carnitine.

Mechanisms of D-Carnitine Toxicity

The deleterious effects of D-Carnitine stem from its ability to competitively inhibit the physiological functions of the L-isomer.

Trustworthiness of the Model: This competitive inhibition model is a well-established pharmacological principle. When two molecules have similar structures but only one can elicit a biological response, the inactive molecule can block the active one from binding to its target transporter or enzyme, thereby inhibiting the entire pathway.

-

Competitive Inhibition of Transport: D-Carnitine competes with L-Carnitine for the same high-affinity, sodium-dependent transporter, OCTN2 (Organic Cation Transporter Novel 2), which is responsible for the uptake of L-Carnitine from the bloodstream into tissues like skeletal and cardiac muscle.[1][8] By occupying the transporter, D-Carnitine effectively blocks the entry of the essential L-isomer into the cells where it is needed most.[9]

-

Depletion of L-Carnitine Stores: The consequence of this transport inhibition is a progressive depletion of the intramuscular L-Carnitine pool.[9] This starves the mitochondria of their fatty acid transport mechanism.

-

Impairment of Fatty Acid Oxidation: With reduced L-Carnitine availability, the carnitine shuttle falters, leading to hindered fatty acid oxidation and a decreased capacity for energy production from fats.[9] This can manifest as muscle weakness, fatigue, and lipid accumulation in tissues.[9][10][11]

Studies in animal models have demonstrated these effects clearly. For instance, feeding D-Carnitine to low-carnitine tilapia led to increased lipid deposition in the liver, reduced acyl-carnitine concentrations, and induced markers of hepatic inflammation, oxidative stress, and apoptosis compared to L-Carnitine supplementation.[11][12]

Caption: Competitive inhibition of the OCTN2 transporter by D-Carnitine.

Part 3: Comparative Summary of Stereoisomer Properties

The functional divergence between L- and D-Carnitine is stark. The following table summarizes the core differences for ease of comparison.

| Feature | L-Carnitine | D-Carnitine |

| Biological Activity | Biologically active, essential metabolite[1][2] | Biologically inactive, acts as an antagonist[1][2][9] |

| Source | Endogenously synthesized; dietary (meat, dairy)[3][13] | Not naturally synthesized in the body[1] |

| Metabolic Role | Transports long-chain fatty acids for β-oxidation[3][5] | Competitively inhibits L-Carnitine transport[8][9] |

| Interaction with CPT | Substrate for Carnitine Palmitoyltransferases (CPT1 & CPT2)[5] | Not a substrate; does not facilitate acyl group transfer |

| Interaction with OCTN2 | Transported into cells via OCTN2 transporter[1] | Competes with L-Carnitine for the OCTN2 transporter[8] |

| Physiological Effect | Promotes energy production, reduces oxidative stress[3][4] | Depletes L-Carnitine stores, impairs fat metabolism[9] |

| Clinical Outcome | Therapeutic for carnitine deficiencies, beneficial in some diseases[4][5] | Toxic; can induce myasthenia-like symptoms, cardiac issues[9][14] |

Part 4: Analytical Methodologies for Stereoisomer Resolution

Given the toxicity of D-Carnitine, the quantitative determination of the enantiomeric purity of L-Carnitine in pharmaceutical formulations and dietary supplements is a critical quality control measure. The structural similarity of the enantiomers necessitates specialized chiral separation techniques.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating D- and L-Carnitine. As carnitine lacks a strong chromophore for UV detection, a pre-column derivatization step is typically required to attach a fluorescent or UV-absorbing tag.

Expertise-Driven Rationale: The choice of a chiral derivatizing agent, such as (+)-FLEC, is a key experimental decision. This agent reacts with both enantiomers to form diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral stationary phase (e.g., C18), simplifying the analytical setup and improving robustness.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh the L-Carnitine bulk substance or formulation.

-

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Prepare a resolution standard containing a known mixture of D- and L-Carnitine (e.g., D,L-Carnitine).

-

-

Derivatization Procedure:

-

To an aliquot of the sample solution, add the derivatizing agent, such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), in a buffered solution.[15]

-

Allow the reaction to proceed for a specified time at a controlled temperature to form stable diastereomeric derivatives.

-

Quench the reaction with a suitable reagent if necessary.

-

-

HPLC Analysis:

-

Column: Standard octadecyl (C18) column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium perchlorate, pH adjusted) and an organic solvent (e.g., acetonitrile).[16]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: Fluorescence detector with excitation at ~260 nm and emission at ~310 nm for FLEC derivatives.[15]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Inject the derivatized resolution standard to confirm the retention times of the D- and L-Carnitine diastereomers and ensure adequate resolution.

-

Inject the derivatized sample.

-

Quantify the D-Carnitine peak area as a percentage of the total peak area (D + L) to determine the enantiomeric impurity.

-

Caption: Workflow for chiral separation of carnitine enantiomers via HPLC.

Other validated techniques include Capillary Zone Electrophoresis (CZE) with chiral selectors like cyclodextrins, which offers an alternative high-resolution separation method.[17]

Conclusion: A Mandate for Stereochemical Purity

The case of D- and L-Carnitine serves as a powerful reminder of the stereospecific nature of biological interactions. L-Carnitine is a vital component of cellular energy metabolism, whose therapeutic benefits are well-documented. Conversely, D-Carnitine is a metabolic antagonist that competitively inhibits the transport and function of its essential counterpart, posing a significant health risk. For drug development professionals and researchers, this dichotomy underscores the absolute necessity of using stereochemically pure L-Carnitine and implementing rigorous analytical controls to detect and quantify any presence of the detrimental D-isomer. The use of racemic D,L-carnitine in any clinical or nutritional application is contraindicated due to the established toxicity of the D-enantiomer.

References

- Creative Proteomics. (n.d.). Carnitine Metabolism and Its Role in Fatty Acid Oxidation.

-

Pekala, J., et al. (2011). L-carnitine--metabolic functions and meaning in humans life. PubMed. [Link]

-

Ferreira, G. C., & McKenna, M. C. (2017). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PMC - PubMed Central. [Link]

-

Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from Linus Pauling Institute website. [Link]

-

Kubala, J. (2023). L-Carnitine: Benefits, Side Effects, Sources, and Dosage. Healthline. [Link]

-

Office of Dietary Supplements (ODS). (2023). Carnitine - Health Professional Fact Sheet. Retrieved from National Institutes of Health website. [Link]

-

Marcin, A. (n.d.). L-Carnitine: Benefits, side effects, and dosage. Medical News Today. [Link]

-

Mardones, C., et al. (1999). Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis. PubMed. [Link]

- Lung, D. (n.d.). CARNITINE (LEVOCARNITINE). Poisoning & Drug Overdose, 8e - AccessMedicine.

- National Center for Biotechnology Information. (n.d.). The Role of Carnitine in Enhancing Physical Performance.

-

Olek, R. A., et al. (2020). The bright and the dark sides of L-carnitine supplementation: a systematic review. PMC. [Link]

-

Drugs.com. (2025). L-Carnitine Side Effects: Common, Severe, Long Term. [Link]

-

Spasov, A. A., et al. (2006). [Stereopharmacology of carnitine]. PubMed. [Link]

-

Bhomi, K., et al. (2009). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. PubMed. [Link]

-

García-Campaña, A. M., et al. (2013). Development of a CE-MS(2) method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas. PubMed. [Link]

-

ResearchGate. (2025). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. [Link]

-

Naidu, M., et al. (2024). Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scirp.org. [Link]

-

Du, Z. Y., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition. [Link]

-

Stephens, F. (2018). Increasing muscle carnitine availability in humans and its impact on muscle fuel.... YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). The Nutraceutical Value of Carnitine and Its Use in Dietary Supplements. MDPI. [Link]

-

PubChem. (n.d.). D-Carnitine. Retrieved from PubChem website. [Link]

-

Du, Z. Y., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. PubMed. [Link]

-

ResearchGate. (n.d.). Functional differences between L-and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapiamodel. [Link]

-

Georges, B., et al. (2000). Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate. PubMed. [Link]

-

Jones, L. L., et al. (2010). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. PMC. [Link]

-

Australian Sports Nutrition. (2022). Acetyl L-Carnitine Vs L-Carnitine Explained. [Link]

-

Martin's Wellness. (n.d.). Acetyl L-Carnitine VS L-Carnitine: Which is Better?. [Link]

-

Liepinsh, E., et al. (2015). Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction. NIH. [Link]

-

Liepinsh, E., et al. (2015). Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction. PubMed. [Link]

- Santa Cruz Biotechnology. (n.d.). Carnitine Acetyltransferase Inhibitors.

Sources

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Stereopharmacology of carnitine] [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-Carnitine | C7H15NO3 | CID 2724480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-Carnitine: Benefits, side effects, and dosage [medicalnewstoday.com]

- 15. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of D-Carnitine in Mammals

Abstract

L-carnitine is a quasi-vitamin essential for mitochondrial bioenergetics, specifically in the transport of long-chain fatty acids for β-oxidation. Its stereoisomer, D-carnitine, is a compound of significant interest not for its biological utility, but for its potent antagonistic effects on L-carnitine's metabolic functions. This technical guide provides a comprehensive analysis of the biological activity of D-carnitine in mammals. We will dissect the molecular mechanisms through which D-carnitine exerts its inhibitory effects, detail the resulting physiological and toxicological consequences, and provide validated experimental protocols for researchers investigating these interactions. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of carnitine stereochemistry and its implications for cellular metabolism and therapeutic development.

Introduction: The Principle of Stereospecificity in Carnitine Biology

Carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is a quaternary ammonium compound synthesized from the amino acids lysine and methionine, primarily in the liver and kidneys.[1][2] In mammalian physiology, only the L-isomer of carnitine is biologically active and serves as a vital cofactor in energy metabolism.[1][3] Its cardinal role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle," which is a prerequisite for their oxidation and subsequent ATP production.[4][5][6]

The D-isomer, D-carnitine, is not synthesized endogenously by mammals and cannot substitute for L-carnitine in these critical metabolic pathways.[3] Instead, due to its structural similarity, D-carnitine acts as a competitive antagonist, interfering with the transport and enzymatic machinery dedicated to L-carnitine. This guide will explore the profound consequences of this antagonism.

The "Inactive" Isomer: Mechanisms of D-Carnitine's Antagonistic Action

While often described as "biologically inactive," this term is misleading. D-carnitine is more accurately characterized as being devoid of beneficial metabolic activity while possessing significant inhibitory and potentially toxic properties. Its antagonism is primarily rooted in competitive inhibition at two key points: cellular/mitochondrial transport and enzymatic catalysis.

Competitive Inhibition of L-Carnitine Transport

The maintenance of high intracellular L-carnitine concentrations, particularly in tissues with high fatty acid oxidation rates like cardiac and skeletal muscle, is dependent on active transport systems.[7] D-carnitine directly competes with L-carnitine for binding to these transporters.

-

Plasma Membrane Transport: The high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation Transporter Novel 2), is responsible for the uptake of L-carnitine from the bloodstream into cells and for its reabsorption in the kidneys.[3][6] D-carnitine is a recognized competitive inhibitor of OCTN2, thereby reducing the cellular uptake of the essential L-isomer.[7]

-

Mitochondrial Membrane Transport: The carnitine-acylcarnitine translocase (CACT) is embedded in the inner mitochondrial membrane and facilitates the 1:1 exchange of acylcarnitine (entering the matrix) for free carnitine (exiting the matrix).[1] D-carnitine can interfere with this translocase, disrupting the shuttle's cycle.[8]

This competitive inhibition at the transport level is a primary mechanism by which D-carnitine administration can induce a state of functional L-carnitine deficiency.[1][9]

Inhibition of Carnitine Acyltransferases

The enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine are central to the carnitine shuttle. D-carnitine acts as an inhibitor of these enzymes.

-

Carnitine Palmitoyltransferase I & II (CPT1 & CPT2): CPT1, on the outer mitochondrial membrane, catalyzes the formation of acyl-L-carnitine. CPT2, on the inner membrane, reverses this process. D-carnitine can competitively inhibit these enzymes, directly halting the transport of fatty acids.[8]

-

Carnitine Acetyltransferase (CrAT): This enzyme manages the mitochondrial acetyl-CoA pool by converting it to acetyl-L-carnitine, which can be exported from the mitochondria. This buffers the acetyl-CoA/CoA ratio, which is crucial for metabolic flexibility.[10][11] D-carnitine has been shown to suppress the activity of carnitine acetyltransferase, further disrupting mitochondrial energy homeostasis.[12]

Mandatory Visualization 1: The L-Carnitine Shuttle and Sites of D-Carnitine Inhibition

Caption: D-Carnitine competitively inhibits key carnitine shuttle components.

Physiological and Toxicological Consequences

The molecular antagonism of D-carnitine translates into significant, detrimental physiological effects. It is not merely inert but actively disrupts lipid metabolism and induces cellular stress.

Impaired Fatty Acid Oxidation and Lipotoxicity

By blocking the carnitine shuttle, D-carnitine prevents long-chain fatty acids from reaching the mitochondrial matrix for β-oxidation.[12] This has two major consequences:

-

Reduced Energy Production: Tissues reliant on fatty acids, such as the heart, are deprived of their primary fuel source.

-

Lipid Accumulation: Unoxidized fatty acids are re-esterified into triglycerides, leading to lipid droplet accumulation in tissues like the liver and muscle.[13][14][15]

This ectopic lipid accumulation, or lipotoxicity, is a key driver of cellular dysfunction. Studies in animal models have demonstrated that D-carnitine administration leads to significantly increased liver lipid content compared to L-carnitine.[12][14]

Induction of Oxidative Stress and Inflammation

The disruption of mitochondrial function and the accumulation of lipids trigger secondary stress pathways. D-carnitine is effectively treated by the cell as a xenobiotic (a foreign substance).[12][13] This can lead to:

-

Increased Oxidative Stress: Impaired mitochondrial respiration can lead to the generation of reactive oxygen species (ROS).

-

Hepatic Inflammation and Apoptosis: Animal studies show that D-carnitine feeding induces hepatic inflammation and programmed cell death.[12][14][15]

-

Upregulation of Detoxification Pathways: The expression of genes involved in detoxification, such as cytochrome P450s, is increased in response to D-carnitine, confirming its perception by the cell as a foreign toxin.[14]

Comparative Effects of L-Carnitine vs. D-Carnitine in a Low-Carnitine Animal Model

The following table summarizes data from a study using a low-carnitine Nile tilapia model, which clearly illustrates the opposing effects of the two isomers.[14][15]

| Parameter | L-Carnitine Supplementation | D-Carnitine Supplementation |

| Hepatic Acyl-carnitine | Increased (from 3522 to 10822 ng/g) | Decreased (relative to L-carnitine group, to 5482 ng/g) |

| Hepatic Lipid Content | Decreased (from 15.89% to 11.97%) | Increased (from 11.97% to 20.21%) |

| Fatty Acid β-oxidation | Promoted | Impaired |

| Cellular State | Alleviated lipid deposition | Induced lipotoxicity, inflammation, and oxidative stress |

Data synthesized from studies by Luo et al. (2019).[13][14][15]

Experimental Methodologies for Assessing D-Carnitine Activity

For researchers in drug development and metabolic science, accurately quantifying the inhibitory effects of D-carnitine is crucial. The following are validated, step-by-step protocols.

Protocol: In Vitro Assay for Competitive Inhibition of Carnitine Acetyltransferase (CrAT)

This protocol is designed to determine the inhibitory constant (Ki) of D-carnitine for CrAT. The assay measures the rate of acetyl-CoA formation from acetyl-L-carnitine and CoA, monitored by the reduction of DTNB (Ellman's reagent).

Materials:

-

Recombinant or purified CrAT

-

Tris-HCl buffer (100 mM, pH 7.8)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetyl-L-carnitine (substrate)

-

Coenzyme A (CoA)

-

D-carnitine (inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagent Mix: In the Tris-HCl buffer, prepare a master mix containing DTNB (final concentration 0.2 mM) and CoA (final concentration 0.1 mM).

-

Prepare Substrate and Inhibitor Dilutions:

-

Prepare a serial dilution of acetyl-L-carnitine (e.g., from 10 mM down to 0.1 mM).

-

Prepare a serial dilution of D-carnitine (e.g., from 50 mM down to 0.5 mM).

-

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of the Reagent Mix.

-

25 µL of acetyl-L-carnitine dilution (for a range of substrate concentrations).

-

25 µL of D-carnitine dilution or buffer (for control).

-

-

Initiate Reaction: Add 10 µL of a fixed concentration of CrAT enzyme to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of change corresponds to the formation of the TNB-CoA complex.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the kinetic curve.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each D-carnitine concentration.

-

In the presence of a competitive inhibitor like D-carnitine, the Vmax will remain unchanged, while the apparent Km will increase. The inhibitory constant (Ki) can be determined from these plots.

-

Mandatory Visualization 2: Workflow for In Vivo D-Carnitine Toxicity Study

Caption: A typical workflow for evaluating D-carnitine's in vivo effects.

Summary and Implications for Therapeutic and Nutritional Science

This guide establishes that D-carnitine is not biologically inert in mammals but is a potent competitive antagonist of the L-carnitine metabolic system. Its administration leads to the inhibition of essential fatty acid transport and oxidation, resulting in lipotoxicity, cellular stress, and the induction of a functional L-carnitine deficiency.

Key Implications for Professionals:

-

Nutraceuticals and Supplements: The use of racemic D,L-carnitine mixtures in supplements is contraindicated.[9] Such formulations can precipitate the very deficiency they are meant to treat. Stereochemical purity (L-carnitine only) is paramount for safety and efficacy.[1]

-

Drug Development: When developing drugs that may interact with carnitine-dependent pathways, it is essential to consider stereospecificity. Furthermore, D-carnitine itself can be a useful tool compound in research to induce a controlled state of carnitine deficiency for studying metabolic disorders.

-

Clinical Toxicology: The adverse effects associated with D,L-carnitine, such as muscle weakness in renal patients, are directly attributable to the inhibitory action of the D-isomer.[1] Clinicians should be aware of the potential for D-carnitine to block the effects of therapeutic L-carnitine.[9]

References

-

ResearchGate. (2019). Functional differences between L-and D-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapiamodel | Request PDF. Retrieved from [Link]

-

Luo, Z., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. Retrieved from [Link]

-

Luo, Z., et al. (2019). Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. PubMed. Retrieved from [Link]

-

Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from [Link]

-

Pooyandjoo, M., et al. (2011). Boosting fat burning with carnitine: an old friend comes out from the shadow. Journal of Physiology. Retrieved from [Link]

-

WebMD. (n.d.). L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. ResearchGate. Retrieved from [Link]

-

Longo, N., et al. (2016). Carnitine transport and fatty acid oxidation. PubMed. Retrieved from [Link]

-

Olson, K. R., et al. (Eds.). (n.d.). CARNITINE (LEVOCARNITINE) | Poisoning & Drug Overdose, 8e. AccessMedicine. Retrieved from [Link]

-

Lohmann Information. (n.d.). THE PHYSIOLOGICAL ROLE OF L-CARNITINE. Retrieved from [Link]

-

Jaudzems, K., et al. (2009). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism. PubMed. Retrieved from [Link]

-

Mohammadi, S., et al. (2023). Carnitine in Alleviation of Complications Caused by Acute Valproic Acid Toxicity; an Exprimental Study on Mice. National Institutes of Health. Retrieved from [Link]

-

Lheureux, P. E., & Hantson, P. (2009). Science review: Carnitine in the treatment of valproic acid-induced toxicity – what is the evidence? PubMed Central. Retrieved from [Link]

-

Lheureux, P. E., & Hantson, P. (2009). Effect of L-carnitine treatment for valproate-induced hepatotoxicity. ResearchGate. Retrieved from [Link]

-

Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. PubMed. Retrieved from [Link]

-

Georges, B., et al. (2000). Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate. PubMed. Retrieved from [Link]

-

Jaudzems, K., et al. (2009). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Carnitine biosynthesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. Boosting fat burning with carnitine: an old friend comes out from the shadow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carnitine transport and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lohmann-information.de [lohmann-information.de]

- 9. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. cambridge.org [cambridge.org]

- 15. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Isomer: A Technical Guide to the Physiological Role and Metabolic Impact of D-Carnitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnitine is universally recognized for its indispensable role in cellular energy metabolism, specifically the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, its stereoisomer, D-carnitine, presents a contrasting narrative. Far from being a benign, inactive counterpart, D-carnitine acts as a potent competitive antagonist to L-carnitine, capable of inducing a state of functional carnitine deficiency with significant metabolic consequences. This technical guide provides an in-depth exploration of the physiological and metabolic landscape of D-carnitine. It delves into the molecular mechanisms of its inhibitory actions, its metabolic fate, and the analytical methodologies required for its precise quantification. For researchers in metabolic diseases and professionals in drug development, understanding the impact of D-carnitine is not merely an academic exercise but a critical consideration for therapeutic efficacy and safety.

Introduction: The Tale of Two Isomers

Carnitine (β-hydroxy-γ-trimethylammonium butyrate) is a quaternary ammonium compound that exists as two stereoisomers: L-carnitine and D-carnitine[1]. While structurally mirror images, their biological activities are profoundly different. L-carnitine is the biologically active form, endogenously synthesized from the amino acids lysine and methionine, and is crucial for energy production[2][3]. It is concentrated in tissues with high fatty acid oxidation rates, such as skeletal and cardiac muscle[3].